Product packaging for Butyl butyryllactate(Cat. No.:CAS No. 7492-70-8)

Butyl butyryllactate

Cat. No.: B1580533
CAS No.: 7492-70-8
M. Wt: 216.27 g/mol
InChI Key: NORZZKKLCYMBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl butyryllactate (CAS 7492-70-8) is a high-purity flavor ester supplied for research and development applications. This compound, with a molecular formula of C₁₁H₂₀O₄ and a molecular weight of 216.28, presents as a colorless to almost colorless clear liquid . It is characterized by a boiling point of 90°C at 2 mmHg, a specific gravity of approximately 0.98 at 20°C/20°C, and a refractive index of 1.4200 - 1.4230 . This reagent is minimally soluble in water but is miscible in ethanol and soluble in organic solvents, oils, and propylene glycol, making it highly versatile in experimental formulations . Its primary research value lies in its distinct buttery, cream-like odor, which makes it a critical compound for flavor profiling and creation, especially in the study and development of dairy, butterscotch, maple, and tropical fruit flavor systems . For research purposes only. Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B1580533 Butyl butyryllactate CAS No. 7492-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-butoxy-1-oxopropan-2-yl) butanoate
Source PubChem
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InChI

InChI=1S/C11H20O4/c1-4-6-8-14-11(13)9(3)15-10(12)7-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORZZKKLCYMBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044831
Record name 1-Butoxy-1-oxopropan-2-yl butanoate
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Molecular Weight

216.27 g/mol
Source PubChem
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Physical Description

colourless to pale yellow liquid with a sweet-sour, buttermilk odour
Record name Butyl butyryllactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in organic solvents, oils, propylene glycol, miscible at room temperature (in ethanol)
Record name Butyl butyryllactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.966-0.978
Record name Butyl butyryllactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

7492-70-8
Record name Butyl butyryllactate
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Record name Butyl butyryllactate
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Record name Butyl butyryllactate
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Record name Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester
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Record name 1-Butoxy-1-oxopropan-2-yl butanoate
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Record name Butyl O-butyryllactate
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Record name BUTYL BUTYRYLLACTATE
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Record name Butyl butyryllactate
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Advanced Synthesis and Production Methodologies of Butyl Butyryllactate

Chemo-Catalytic Synthesis Pathways and Mechanistic Investigations

The chemical synthesis of butyl butyryllactate predominantly relies on esterification reactions, often enhanced by process intensification techniques and specialized catalytic systems.

Esterification Reactions for this compound Production

The primary chemo-catalytic route to this compound involves a two-step esterification process. bocsci.comgoogle.com In the first step, lactic acid is reacted with an excess of n-butanol in the presence of a catalyst, typically concentrated sulfuric acid, to form butyl lactate (B86563). bocsci.comgoogle.com The reaction is driven forward by removing the water produced, often through azeotropic distillation under a micro-negative pressure. google.com

In a subsequent step, the resulting butyl lactate is acylated using butyric anhydride (B1165640), again with a catalyst like concentrated sulfuric acid, to yield the final product, this compound. bocsci.comgoogle.com This method has been reported to achieve a purity of over 99% with a total yield of approximately 74.6% to 86.6%. bocsci.comgoogle.com An innovative approach in this second step utilizes butyric anhydride, where the byproduct is butyric acid, which can be recycled, thus improving atom economy and avoiding wastewater generation. google.com

Reaction Step Reactants Catalyst Key Conditions Purity/Yield Reference
1. EsterificationLactic acid, n-ButanolConcentrated Sulfuric Acid90-100°C, micro-negative pressure for water removalButyl lactate purity: >97% google.com
2. AcylationButyl lactate, Butyric anhydrideConcentrated Sulfuric Acid35-40°CThis compound purity: >99%, Total yield: ~74.6-86.6% bocsci.comgoogle.com

Process Intensification Techniques in this compound Synthesis (e.g., Reactive Distillation)

Reactive distillation (RD) is a key process intensification technique that combines chemical reaction and distillation in a single unit. scispace.commdpi.com This method is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of products shifts the equilibrium towards higher conversion. While directly applied to the synthesis of precursors like butyric anhydride and other esters such as butyl acetate (B1210297), the principles of RD are highly relevant to optimizing this compound production. scispace.commdpi.comchempap.orgcore.ac.uk

For instance, in the synthesis of butyric anhydride, a precursor for the acylation step, a single reactive distillation column can be used, which reduces equipment costs compared to traditional two-column processes. scispace.commdpi.comresearchgate.net This technique can improve conversion and yield by promptly removing the product from the reaction system. scispace.commdpi.com The application of such principles to the direct synthesis of this compound could streamline the process, reduce energy consumption, and lower capital costs.

Design and Application of Catalytic Systems for this compound Synthesis

The choice of catalyst is crucial for the efficient synthesis of this compound. Concentrated sulfuric acid is a common and effective catalyst for the esterification steps. bocsci.comgoogle.com Its role is to protonate the carbonyl oxygen of the carboxylic acid and anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Research into alternative and more environmentally benign catalysts is ongoing. For the related synthesis of butyl butyrate (B1204436), various catalysts have been explored, including strong ion-exchange resins like DOWEX and Amberlyst, which have shown high conversion and selectivity (90-99%). nih.gov For the direct conversion of n-butyraldehyde to butyl butyrate, organic dibasic or tribasic aluminum compounds have been used as catalysts, achieving over 99% conversion and selectivity. google.com While not directly reported for this compound, these catalytic systems offer potential avenues for developing more sustainable and efficient production methods.

Biocatalytic and Biotechnological Production of this compound

Biocatalysis and biotechnology present greener alternatives to traditional chemical synthesis, utilizing enzymes and microorganisms for the production of this compound and its precursors.

Enzymatic Synthesis of this compound (e.g., Lipase-Catalyzed Esterification)

Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous media. nih.govscispace.com The enzymatic synthesis of lactate esters, such as butyl lactate, has been studied as a milder alternative to chemical methods. nih.gov Lipase-catalyzed esterification of lactic acid with butanol can be limited by the enzyme's reduced stability in the presence of the acid and the water produced. nih.gov

A more favorable enzymatic route is the transesterification of a short-chain lactate ester, like ethyl lactate, with butanol. nih.gov This approach offers greater flexibility in choosing reaction conditions and allows for solvent-free systems. nih.gov For the synthesis of related esters like butyl acetate, immobilized lipases such as Rhizomucor miehei lipase (B570770) (Lipozyme RMIM) have been successfully used, achieving high yields (>78%). scispace.com A patent describes the use of Candida antarctica lipase B (Novozym-435) for the kinetic resolution of a racemic mixture of O-butanoyl-(n-butyl)lactate, highlighting the potential of lipases in stereoselective synthesis. google.com

Enzyme Reaction Type Substrates Key Findings Reference
LipaseEsterificationLactic acid, ButanolLimited by enzyme stability in the presence of acid and water. nih.gov
LipaseTransesterificationEthyl lactate, ButanolPreferred route due to higher enzyme stability and flexibility. nih.gov
Rhizomucor miehei lipaseEsterificationAcetic acid, Butanol>78% yield of butyl acetate in a solvent-free system. scispace.com
Candida antarctica lipase BKinetic ResolutionRacemic O-butanoyl-(n-butyl)lactate, n-ButanolSuccessful enzymatic resolution to produce enantiomerically enriched products. google.com

Microbial Fermentation Approaches for this compound Precursors and Direct Production

Microbial fermentation offers a promising pathway for producing the precursors of this compound, such as butyric acid and butanol, from renewable feedstocks. researchgate.netnih.govnih.gov Engineered microorganisms, including Escherichia coli and Clostridium species, are being developed as cell factories for the sustainable one-pot production of short-chain fatty acid esters. researchgate.netnih.gov

The biosynthesis of esters in microbes is primarily catalyzed by alcohol acyltransferases (AATs) or lipases. researchgate.netnih.gov AATs catalyze the reaction between an alcohol and an acyl-CoA to form an ester. nih.gov For example, engineered Clostridium acetobutylicum expressing AAT genes have been shown to produce butyl butyrate directly from glucose. researchgate.net Another strategy involves the co-fermentation of different microbial strains. For instance, a consortium of Clostridium tyrobutyricum (producing butyrate) and Clostridium acetobutylicum (producing butanol) has been used for butyl butyrate production. nih.gov

While direct microbial production of this compound has not been extensively reported, the successful synthesis of its precursors and related esters indicates the feasibility of this approach. Studies on the fermentation of coffee brews and salted soy whey have identified this compound as a metabolite, suggesting that certain microorganisms, like Lactobacillus fermentum, may have the inherent capability to produce this compound under specific conditions. researchgate.netmdpi.comnih.gov

Optimization of Biocatalytic Processes for Enhanced this compound Yields and Selectivity

The enzymatic synthesis of esters like this compound is influenced by numerous reaction parameters. Optimizing these factors is crucial for maximizing product yield and achieving high selectivity, particularly stereoselectivity, which is a hallmark advantage of biocatalysis. Lipases (EC 3.1.1.3) are the most commonly employed enzymes for this transformation, valued for their ability to function in non-aqueous environments and their catalytic efficiency. uni-plovdiv.bginteresjournals.org

Key optimization strategies include enzyme selection and immobilization, control of substrate concentration and molar ratios, temperature regulation, and management of water content, which is a byproduct of esterification that can promote the reverse hydrolytic reaction. interesjournals.orgredalyc.org

Enzyme Immobilization: The use of free enzymes is often not economically viable for industrial processes due to difficulties in recovery and reuse. uni-plovdiv.bg Immobilization of lipases onto solid supports addresses this challenge, enhancing enzyme stability and allowing for continuous operation or easy separation from the reaction mixture for recycling. uni-plovdiv.bginteresjournals.org Common supports include porous materials like Celite (kieselguhr), polymer beads, or even novel, low-cost carriers like snail shells, which have been shown to improve thermal stability and reusability in the synthesis of the related ester, butyl butyrate. uni-plovdiv.bginteresjournals.org For instance, a recombinant lipase immobilized on kieselguhr achieved a 98.2% conversion in butyl acetate synthesis and could be reused for five cycles with minimal loss of activity. interesjournals.org

Reaction Conditions: Detailed research into the biocatalytic reactions involving this compound provides insight into optimal conditions. A study on the stereoselective deacylation of racemic this compound using Novozym-435, an immobilized lipase B from Candida antarctica, demonstrates the high selectivity achievable with biocatalysts. google.com This process, conducted in a solvent-free system, achieved high conversion and excellent enantiomeric excess by carefully controlling the reaction parameters. google.com While this is a reaction that consumes this compound, the principles of optimization are directly applicable to its synthesis.

Analogous studies on similar esters further inform optimization strategies. For butyl butyrate synthesis, temperature was found to be a highly significant parameter, with optimal yields achieved at 60°C. redalyc.org The molar ratio of substrates is also critical; an excess of the alcohol component is often used to shift the reaction equilibrium towards ester formation. redalyc.org However, very high concentrations of some alcohols, such as butanol, can inhibit lipase activity. researchgate.net The removal of water, for example by using molecular sieves, is another effective strategy to drive the reaction toward completion. interesjournals.org

The following table summarizes key findings from a specific study on a biocatalytic reaction with this compound and provides comparative data from the synthesis of analogous esters to illustrate common optimization parameters.

ParameterFinding for this compound Reaction (Deacylation) google.comAnalogous Findings in Ester Synthesis (e.g., Butyl Butyrate/Acetate)
EnzymeNovozym-435 (Immobilized Candida antarctica lipase B)Lipases from Thermomyces lanuginosus, Rhizopus oryzae, Aspergillus niger. redalyc.orgnih.govnih.gov
SupportPolyacrylate resinStyrene-divinylbenzene beads, Kieselguhr, Snail Shell. uni-plovdiv.bginteresjournals.orgnih.gov
Temperature55 °COptimal ranges typically 37-60 °C. redalyc.orgnih.gov Higher temperatures can cause enzyme denaturation. nih.gov
Substrate Ratio1 equivalent of racemic this compound to 3 equivalents of n-butanolOptimal butanol:butyric acid molar ratio of 3:1 reported for butyl butyrate. redalyc.org
SolventSolvent-freeSolvent-free systems or use of non-polar solvents like n-hexane or n-heptane are common. nih.govnih.gov
Water ManagementNot applicable (deacylation)Addition of molecular sieves to remove water byproduct improves yield significantly. interesjournals.org
Yield/Conversion99% conversion after 23 hoursYields up to 98% reported for butyl acetate. interesjournals.org
SelectivityHigh enantiomeric excess (97-98% ee) for butyl R-lactateEnzymes provide high chemo-, regio-, and stereoselectivity. nih.gov

Sustainable Production Practices and Green Chemistry Principles in this compound Biosynthesis

The production of this compound via biocatalysis aligns well with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fragranceconservatory.com This approach offers a more environmentally benign alternative to conventional chemical methods that may rely on harsh catalysts and petroleum-based feedstocks. researchgate.netgoogle.com

Use of Renewable Feedstocks: A cornerstone of green chemistry is the use of renewable rather than depleting raw materials. sigmaaldrich.com this compound is composed of butyric acid, lactic acid, and butanol moieties. environmentclearance.nic.in All three of these precursors can be sourced from biomass. Lactic acid and butyric acid are readily produced by bacterial fermentation of sugars. google.comthegoodscentscompany.com Likewise, n-butanol can be produced through the fermentation of lignocellulosic biomass or other sugar-rich waste streams, earning it the name "biobutanol". nih.gov The utilization of these bio-derived building blocks significantly lowers the carbon footprint of the final product compared to a purely petrochemical route. google.comsigmaaldrich.com

Biocatalysis as a Green Technology: Enzymes are catalysts par excellence from a green chemistry perspective. Their use in synthesizing this compound offers several advantages:

Mild Reaction Conditions: Enzymes typically operate at moderate temperatures and atmospheric pressure, reducing the energy consumption of the process. nih.gov

High Selectivity: The inherent chemo-, regio-, and stereoselectivity of enzymes like lipases minimizes the formation of byproducts, leading to higher purity products and reducing the need for extensive purification steps. nih.govgoogle.com

Reduced Waste: Higher selectivity translates to better atom economy and less chemical waste. For example, a patented method for producing this compound highlights that using butyric anhydride for the acylation step yields butyric acid as the only byproduct, which can be recycled, thus avoiding wastewater generation and improving atom economy. google.com

Biodegradability: Enzymes are fully biodegradable, posing no long-term environmental hazard.

Solvent-Free and Efficient Processes: Reducing or eliminating the use of organic solvents is another key goal of green chemistry. The high toxicity and environmental impact of many conventional solvents have driven research into alternative reaction media. As demonstrated in the biocatalytic deacylation of this compound, conducting the reaction in a solvent-free system is feasible and highly efficient. google.com In such systems, an excess of one of the liquid substrates (e.g., n-butanol) can serve as the reaction medium, eliminating the need for an additional solvent. google.com This simplifies downstream processing, reduces waste, and lowers costs associated with solvent purchase and recovery. nih.govnih.gov

The following table summarizes the application of green chemistry principles to the biosynthesis of this compound.

Green Chemistry PrincipleApplication in this compound BiosynthesisBenefit
Use of Renewable FeedstocksUtilizing bio-lactic acid, bio-butyric acid, and biobutanol from fermentation of biomass. google.comthegoodscentscompany.comnih.govReduces dependence on fossil fuels, lower carbon footprint.
CatalysisEmploying lipases as biocatalysts instead of mineral acids (e.g., sulfuric acid). researchgate.netgoogle.comMilder conditions, high selectivity, non-corrosive, non-toxic, and biodegradable catalyst. nih.gov
Prevention of WasteHigh selectivity of enzymes minimizes byproduct formation. google.com Process design allows for recycling of byproducts like butyric acid. google.comImproved atom economy, reduced purification needs, and less environmental pollution.
Safer Solvents and AuxiliariesOperating in solvent-free systems or using one substrate as the solvent. google.comgoogle.comEliminates the need for potentially hazardous organic solvents, simplifying the process and reducing waste. nih.gov
Design for Energy EfficiencyBiocatalytic reactions are conducted at mild temperatures and atmospheric pressure. nih.govLower energy consumption compared to traditional high-temperature, high-pressure chemical synthesis.

Advanced Analytical Characterization of Butyl Butyryllactate in Complex Matrices

Spectroscopic Methodologies for Butyl Butyryllactate Analysis

Spectroscopic techniques are instrumental in determining the molecular structure and detecting the presence of this compound.

Mass spectrometry is a cornerstone for the analysis of this compound, providing detailed information on its molecular weight and fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): When coupled with Gas Chromatography (GC), EI-MS is a powerful tool for identifying this compound. nih.govfoodb.ca In this technique, the molecule is bombarded with electrons, typically at 70 eV, causing it to ionize and fragment in a reproducible manner. researchgate.net The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₁₁H₂₀O₄, molecular weight: 216.27 g/mol ), the mass spectrum shows characteristic peaks that aid in its identification. nih.govnist.govmassbank.eu The fragmentation pattern often includes a prominent peak at a mass-to-charge ratio (m/z) of 71, along with other significant fragments. nih.govmassbank.jp Different instruments and conditions can produce slight variations in the observed spectra. nih.govmassbank.eu

Below is a table summarizing the top 5 mass spectral peaks for this compound from different sources.

Table 1: Prominent EI-MS Peaks for this compound

Spectra ID Instrument Top 5 Peaks (m/z) and Relative Intensity
28947 HITACHI M-80 71.0 (99.99), 41.0 (78.20), 115.0 (13.50), 57.0 (6.30), 29.0 (5.40) nih.gov
29494 HITACHI M-80B 71.0 (99.99), 43.0 (33.00), 27.0 (9.30), 57.0 (9.00), 29.0 (8.00) nih.gov

Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS): DART-HRMS is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. mdpi.com This method has been successfully applied in metabolomic fingerprinting to detect compounds like this compound in complex matrices, such as by-products from sunflower processing. mdpi.com DART-HRMS provides high sensitivity and precise mass measurements, facilitating the rapid identification of biomarkers and chemical changes in a sample. mdpi.com Its ability to perform near-real-time analysis makes it a valuable tool for assessing the molecular content of various materials. mdpi.comcore.ac.uk

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound has been documented and is available in databases like the NIST/EPA Gas-Phase Infrared Database. nist.gov This spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups, such as the carbonyl (C=O) and ester (C-O) groups. Different sampling techniques, including capillary cell (neat), attenuated total reflectance (ATR), and vapor phase, can be used to obtain IR spectra of this compound. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists an identification test for this compound that includes an IR spectrum. fao.org

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. An FT-Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov While detailed spectral data is not extensively published in readily available literature, Raman spectroscopy can be used for the characterization of this compound and other related compounds. google.com

Chromatographic Separation Techniques for this compound

Chromatographic methods are essential for separating this compound from other components in a mixture prior to its detection and quantification.

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. nist.govnist.gov The compound is vaporized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time of this compound is a key parameter for its identification. researchgate.net GC can be coupled with various detectors, most notably a mass spectrometer (GC-MS), for definitive identification and quantification. researchgate.net The purity of this compound is often determined by GC, with some commercial grades specified as >98.0% pure. tcichemicals.comcymitquimica.com

Combining separation techniques with powerful detectors enhances analytical capabilities for complex samples.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): HS-SPME-GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile organic compounds in a sample's headspace. mdpi.comnih.govd-nb.infochromatographyonline.com This technique involves exposing a solid-phase microextraction fiber to the vapor above a sample, allowing volatile compounds like this compound to adsorb onto the fiber. The fiber is then transferred to the GC-MS for analysis. This method is particularly useful for analyzing the scent profiles of human skin and characterizing volatile compounds in various materials. mdpi.com The selection of the appropriate SPME fiber and optimization of extraction conditions are critical for achieving accurate and reproducible results. nih.govplos.org In some studies, this compound has been used as an internal standard for the quantification of other volatile compounds in coffee brews using GC-MS. mdpi.com

Application of Advanced Metabolomic Fingerprinting for this compound Detection and Profiling

Metabolomic fingerprinting provides a comprehensive profile of the small molecules (metabolites) within a biological or complex sample. Advanced analytical techniques are crucial for generating these fingerprints. This compound has been identified as a component in the metabolomic fingerprint of various natural products and food items. mdpi.comthegoodscentscompany.com

In a study on recycled sunflower by-products, DART-HRMS was used for rapid metabolomic fingerprinting. mdpi.com This analysis revealed inter-batch differences, including variations in the levels of this compound. mdpi.comresearchgate.net The ability of DART-HRMS to quickly capture the chemical changes in the metabolome proved effective in distinguishing between different sample matrices. mdpi.com This non-targeted approach, combined with multivariate statistical analysis, allows for the identification of key compounds that differentiate sample groups, highlighting the utility of advanced metabolomics in quality control and process optimization. mdpi.com

Research into Butyl Butyryllactate Applications and Functional Mechanisms

Butyl Butyryllactate in Flavor and Fragrance Chemistry Research

This compound is a significant ester in the field of flavor and fragrance chemistry, valued for its complex sensory characteristics and its ability to enhance a wide range of products.

Contribution to Sensory Perception and Olfactory Profiles

This compound is a synthetic flavoring agent recognized for its multifaceted sensory profile. studysmarter.co.uk It is a colorless to light yellow liquid with an olfactory profile primarily described as having a cooked butter aroma. studysmarter.co.uk The scent is further characterized by buttery, fruity, and somewhat cheesy notes. studysmarter.co.uk Its flavor profile is similarly complex, often associated with milky, mild cheese, butter, and cream tastes. studysmarter.co.uk

The perception of its aroma and taste can be dependent on its concentration. Research into its organoleptic properties reveals distinct characteristics at different thresholds. At a concentration of approximately 1.0%, its aroma is perceived as creamy, fatty, dairy-like, and reminiscent of stale milk with waxy, coconut-like undertones. bakerpedia.com In terms of taste, at a concentration of 5 parts per million (ppm), it imparts a creamy mouthfeel with buttery, dairy, waxy, milky, and cheesy nuances, along with hints of coconut. bakerpedia.com

Perfumers often classify this compound within the gourmand family due to its dominant edible, creamy characteristics. researchgate.net The initial impression on a blotter is a soft, warm melted butter note, which is quickly followed by a light fruity accent suggestive of ripe banana or sweet pineapple. researchgate.net This fruity aspect prevents the profile from being overly heavy. researchgate.net Over time, a subtle dairy facet emerges, akin to buttermilk or mild cream cheese. researchgate.net The compound's persistence is notable, with its aroma lasting for more than four hours, allowing it to act as a bridge between top and base notes in a fragrance composition. researchgate.netconsolidated-chemical.com

Sensory AspectDescriptorsConcentration/ContextSource(s)
General Odor Cooked butter, buttery, fruity, somewhat cheesyGeneral studysmarter.co.uk
General Flavor Milk-like, mild cheese, butter, creamGeneral studysmarter.co.uk
Aroma Profile Creamy, fatty, dairy-like, stale milky, waxy, coconut-like~1.0% bakerpedia.com
Taste Profile Creamy mouthfeel, buttery dairy, waxy, milky, coconut and cheesy nuances5 ppm bakerpedia.com
Olfactory Evolution Initial soft buttery note, followed by light fruity accents (banana, pineapple), and a subtle dairy facet (buttermilk, cream cheese)On a blotter over time researchgate.net
Table 1: Sensory Profile of this compound

Flavor and Aroma Contribution in Food Systems (e.g., Dairy Products, Bakery Items, Fruit Profiles)

The unique sensory profile of this compound makes it a versatile ingredient in a variety of food systems, where it enhances and imparts specific flavor and aroma characteristics.

Dairy Products: This is the most prominent area of application for this compound. bakerpedia.com Its inherent creamy, buttery, and cheesy notes make it highly compatible with dairy flavors. bakerpedia.com It is particularly effective in buttermilk flavor formulations, where its subtle combination of notes integrates perfectly. bakerpedia.com Research suggests its use in a range of cultured dairy flavors, including cottage cheese, crème fraîche, kefir, cultured butter, blue cheese, sour cream, and yogurt. nih.gov In cream cheese flavors, it is considered a key contributor. bakerpedia.com It also improves the richness and aroma of yogurts and ice creams. studysmarter.co.uk

Bakery Items: this compound is utilized to enhance the sensory profile of baked goods such as cakes, pastries, and cookies. studysmarter.co.uk It is often used in butter-flavored formulations for these applications at levels between 14 and 60 ppm. tandfonline.com Its creamy and buttery notes contribute to a richer and more authentic baked-good flavor.

Fruit Profiles: While seemingly counterintuitive, the creamy characteristics of this compound can impart desirable notes to many fruit flavors. bakerpedia.com It helps to round out the sharpness of certain fruits, such as pineapple and passion fruit, making them taste riper and less acidic. chemicalbook.com It can also be used in green apple and various tropical fruit flavor profiles to add complexity and depth. chemicalbook.com

Food SystemContribution of this compoundSpecific ExamplesSource(s)
Dairy Products Enhances creaminess, richness, and buttery/cheesy notes.Buttermilk, cream cheese, cheddar-style cheese, fresh and sour cream, milk, yogurt, ice cream. studysmarter.co.ukbakerpedia.com
Bakery Items Contributes buttery and creamy flavors.Cakes, pastries, cookies. studysmarter.co.uktandfonline.com
Fruit Profiles Adds creamy notes, rounds out sharpness, adds depth.Pineapple, passion fruit, green apple, tropical fruits. bakerpedia.comchemicalbook.com
Other Confectionery Enhances sweetness and adds fruity undertones.Candies, chewing gum, chocolate and cream fillings, butterscotch, maple. studysmarter.co.ukchemicalbook.com
Table 2: Applications of this compound in Food Systems

Stability and Evolution of this compound during Food Processing and Storage (e.g., Baking Conditions)

The stability of flavor compounds is a critical factor in food manufacturing, as processing and storage conditions can significantly alter the final sensory profile of a product. While generally described as a stable liquid, the evolution of this compound is influenced by factors such as temperature. chemicalbook.com

Research investigating the impact of baking conditions on key flavorings in cookies has shown that this compound is susceptible to degradation at higher temperatures. researchgate.net One study revealed that baking at 160°C led to a substantial loss of this compound, resulting in a significantly lower proportion of the compound in the final product compared to cookies baked at 130°C. researchgate.net This indicates that thermal processing can have a significant negative impact on the retention of this flavor compound.

The loss of flavor compounds during baking can be attributed to several mechanisms:

Vaporization: High temperatures can cause volatile compounds like this compound to vaporize and be lost. bakerpedia.com

Chemical Reactions: The Maillard reaction, which occurs between amino acids and reducing sugars during baking, can lead to cross-reactions with flavor molecules. bakerpedia.com Additionally, dough conditioners can chemically react with flavor compounds. bakerpedia.com

Physical Binding: Components within the dough matrix, such as gluten, starches, and fibers, can physically bind to flavor molecules, inhibiting their release and perception. bakerpedia.com

For storage, it is recommended that this compound be kept in tightly sealed glass, tin, or resin-lined containers in a cool, dry, well-ventilated area to maintain its stability. chemicalbook.comchemimpex.com

Integration into Fragrance Formulations for Sensory Enhancement

In fragrance chemistry, this compound is valued for its ability to add a soft, creamy body to various accords. chemicalbook.com Its primary role is not to dominate a composition but to enhance it by providing a smooth, rounded character. researchgate.net

Perfumers utilize this compound to build gourmand-type fragrances, such as caramel, coconut cream, or buttery pastry notes, where it contributes a sense of richness and authenticity. chemicalbook.com It is often used to bridge the gap between bright top notes and deeper base notes due to its moderate volatility and longevity of over four hours on a testing strip. researchgate.netconsolidated-chemical.com

The compound's versatility allows it to be blended with many other fragrance ingredients to achieve desired olfactory effects. bakerpedia.com It can impart fruity or floral notes, making a scent more pleasant and long-lasting. bakerpedia.com Its compatibility and modest cost make it a staple in not only fine fragrances but also in functional products like soaps, candles, shampoos, and detergents, where it can provide a pleasant, creamy after-smell. researchgate.netchemicalbook.com

This compound in Advanced Formulation Science

Beyond its applications in flavors and fragrances, this compound also serves important functions in the formulation of personal care products.

Role as an Emollient and Skin-Conditioning Agent in Personal Care Formulations

In the cosmetic and personal care industries, this compound is utilized as an effective emollient and skin-conditioning agent. researchgate.net Emollients are ingredients that help to soften and smooth the skin by forming a protective layer that locks in moisture.

Its functions in personal care formulations include:

Enhancing Texture and Feel: It improves the texture of creams and lotions, contributing to a more pleasant sensory experience for the user. researchgate.net

Improving Spreadability: The compound enhances the spreadability of formulations, allowing for easier and more even application on the skin. researchgate.net

Providing a Non-Greasy Finish: It helps to create products that feel non-greasy on the skin, a desirable characteristic for many consumers. researchgate.net

These properties make it a valuable ingredient in a wide range of personal care products, including lotions, creams, and sunscreens. researchgate.net It is also used as a fragrance component in products like body washes, shampoos, and conditioners to enhance the user's sensory experience during use. bakerpedia.com

Application as a Solvent and Carrier in Pharmaceutical Formulations for Enhanced Bioavailability

This compound is under investigation in pharmaceutical research as a versatile excipient, functioning as both a solvent and a carrier to enhance the bioavailability of certain active pharmaceutical ingredients (APIs). chemimpex.com Its ester structure imparts solvency for a range of drug molecules, particularly those with poor water solubility, a significant hurdle in drug development that often leads to low bioavailability. chemimpex.comnih.gov By dissolving the API, this compound can facilitate its absorption in the gastrointestinal tract. chemimpex.com

The mechanism behind this enhanced bioavailability is multifaceted. As a solvent, it can maintain the drug in a solubilized state, preventing precipitation and increasing the concentration of the drug available for absorption. nih.gov When used as a carrier in lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), this compound can promote the formation of fine emulsions or micellar solutions upon contact with gastrointestinal fluids. This dispersion increases the surface area for drug release and absorption.

While specific quantitative data on the bioavailability enhancement by this compound is not extensively published in publicly available literature, its properties align with strategies known to improve the oral delivery of poorly soluble drugs. nih.gov The following table outlines the key physicochemical properties of this compound that are relevant to its application in pharmaceutical formulations.

PropertyValueImplication for Pharmaceutical Formulations
Molecular Formula C11H20O4---
Molecular Weight 216.27 g/mol ---
Appearance Colorless to pale yellow liquidFacilitates formulation of clear liquid dosage forms.
Solubility Slightly soluble in water; soluble in organic solvents, oils, and propylene (B89431) glycol. nih.govEnables its use with a wide range of APIs and in various formulation types, including oil-based solutions and emulsions.
Boiling Point 254 - 256 °CLow volatility, which is advantageous for manufacturing process stability. chemimpex.com
Density ~0.972 g/mLRelevant for formulation density and volume calculations. chemimpex.com

Integration into Industrial Coatings and Adhesives as a Performance Enhancer

In the industrial sector, this compound is utilized as a performance-enhancing additive in coatings and adhesives, valued for its excellent stability and solvency. chemimpex.com Its integration into these formulations can lead to notable improvements in their physical and functional properties.

As a solvent in coatings, this compound's high boiling point and low volatility are advantageous. chemimpex.com These characteristics contribute to a longer "open time," which allows for better flow and leveling of the coating before it dries. This results in a smoother, more uniform finish with fewer surface defects. Its strong solvency power ensures that various resins and polymers used in coating formulations are effectively dissolved, which is crucial for the integrity and durability of the final cured film.

In adhesives, the solvency of this compound is also a key factor. It can help to dissolve and plasticize the polymer base of the adhesive, leading to improved wetting and adhesion to substrate surfaces. By modifying the viscosity and rheological properties of the adhesive, it can enhance its applicability and ensure a more uniform bond line.

The table below summarizes the performance enhancements attributed to this compound in coatings and adhesives.

ApplicationProperty EnhancedMechanism of Action
Coatings Flow and LevelingLow volatility allows for extended wet edge time.
Film UniformityExcellent solvency for resins and polymers promotes a homogeneous film.
DurabilityContributes to a well-cured and stable coating matrix. chemimpex.com
Adhesives AdhesionImproves wetting of the substrate by the adhesive.
ProcessabilityModifies viscosity for easier application.
Bond StrengthPromotes a uniform and defect-free adhesive layer.

Investigation of Plasticizing Effects in Polymer Systems

This compound is explored as a plasticizer, particularly in cosmetic and personal care formulations, and its principles of action can be extended to broader polymer systems. Plasticizers are additives that increase the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. medcraveonline.com

When incorporated into a polymer matrix, the this compound molecules position themselves between the polymer chains. This spacing increases the free volume and allows the polymer chains to move more freely, which in turn lowers the glass transition temperature (Tg) of the polymer. A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, which is the hallmark of plasticization. researchgate.net

The effectiveness of a plasticizer is dependent on its compatibility with the polymer. This compound's chemical structure, containing both ester and alkyl groups, allows it to interact with a variety of polymers. Research into the plasticizing effects of similar esters on bioplastics like polylactic acid (PLA) has shown significant improvements in mechanical properties. nih.govnih.gov For instance, the addition of plasticizers can lead to a substantial increase in the elongation at break, a measure of a material's ductility. nih.gov

Polymer SystemExpected Effect of this compound AdditionRelevant Mechanical Property Change
General Thermoplastics Increased flexibility and reduced brittleness.Decrease in Tensile Strength, Increase in Elongation at Break. nih.gov
Lowered processing temperatures.Decrease in Glass Transition Temperature (Tg). researchgate.net
Bioplastics (e.g., PLA) Improved ductility and processability. semanticscholar.orgSignificant increase in flexibility and toughness. mdpi.comresearchgate.net
Cosmetic Polymers (e.g., in nail polish) Enhanced film-forming properties and durability. Improved flexibility and resistance to chipping.

Research into Novel Formulation Strategies Incorporating this compound

The unique combination of properties offered by this compound, including its solvency, low volatility, and biocompatibility, makes it a candidate for inclusion in various novel formulation strategies. chemimpex.com Research in drug delivery is continuously exploring new systems to improve therapeutic efficacy and patient compliance. ijpsjournal.commdpi.com

One area of investigation is the use of this compound in the development of nanostructured drug delivery systems, such as nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS). nih.gov These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. jptcp.com The role of this compound in these formulations would be as a solvent for the drug and as a component of the oil phase, facilitating the formation of nano-sized droplets that can be readily absorbed.

Furthermore, its plasticizing properties could be harnessed in the development of transdermal patches and films. By plasticizing the polymer matrix of the patch, this compound could enhance the diffusion of the active ingredient through the patch and potentially improve its permeation through the skin.

The table below outlines potential novel formulation strategies that could incorporate this compound and the hypothesized benefits.

Novel Formulation StrategyPotential Role of this compoundHypothesized Benefit
Nanoemulsions / SNEDDS Oil phase component and drug solvent.Enhanced oral bioavailability of poorly soluble drugs. nih.govjptcp.com
Transdermal Patches Plasticizer for the polymer matrix.Improved drug release and skin permeation.
Controlled-Release Injectables Solvent or carrier in a depot formulation.Sustained release of the active pharmaceutical ingredient.
Biodegradable Polymer Systems Plasticizer for bioplastics like PLA.Creation of more flexible and durable biodegradable materials for medical implants or packaging. semanticscholar.org

Environmental Fate and Degradation Studies of Butyl Butyryllactate

Biodegradation Pathways and Mechanisms

While specific, detailed studies on the biodegradation pathways of butyl butyryllactate are not extensively documented in publicly available literature, its chemical structure as a diester allows for a predicted degradation pathway primarily through hydrolysis. chemicalbook.comatamankimya.com As an ester, in the presence of water and potentially aided by microbial enzymes (esterases), it is expected to break down into its constituent components.

The primary mechanism is the hydrolysis of the two ester bonds. This process would yield butan-1-ol, lactic acid, and butyric acid. These smaller, simpler molecules are common in nature and are readily metabolized by a wide range of microorganisms. Lactic acid and butyric acid are common fatty acids, and butan-1-ol is a simple alcohol, all of which can enter central metabolic pathways to be ultimately converted to carbon dioxide and water. alfa-chemistry.com

Studies on analogous lactate (B86563) esters support this presumed pathway. Research on various alkyl lactate esters has shown that they are readily biodegradable, with degradation rates exceeding 60% in standard tests. nih.gov For instance, lauryl lactate, another ester, is known to hydrolyze into lauric acid and lactic acid. atamankimya.com This lends strong support to the hypothesis that this compound follows a similar, rapid biodegradation route.

Interestingly, research has also identified the formation of this compound as a degradation product. In studies of poly(butyl acrylate) (PBA) containing binders, this compound was detected as a volatile product formed during photolytic deterioration, highlighting its role in the environmental lifecycle of other materials. researchgate.netresearchgate.net

Environmental Persistence and Mobility Assessments

Assessments of the environmental persistence and mobility of this compound are often characterized by a lack of specific experimental data in standard safety and regulatory filings. vigon.comelan-chemical.com Many safety data sheets (SDS) explicitly state that data on persistence, degradability, bioaccumulative potential, and mobility in soil are not available. vigon.comaksci.comaurochemicals.commu-intel.com

Given its slight solubility in water and its solubility in organic solvents, some mobility in soil and aquatic systems could be anticipated. chemicalbook.comnih.gov However, its ready biodegradability suggests that it would not persist long enough to facilitate significant transport through environmental compartments. nih.govwiseguyreports.com The potential for bioaccumulation is considered low, as the molecule is expected to be rapidly metabolized. vigon.comtcichemicals.com

Table 1: Summary of Environmental Persistence Data from Safety Documents

Environmental ParameterFindingSource(s)
Persistence and Degradability No data available. vigon.comaurochemicals.comtcichemicals.com
Bioaccumulative Potential No data available. vigon.comaurochemicals.comtcichemicals.com
Mobility in Soil No data available. vigon.comaurochemicals.comtcichemicals.com
PBT and vPvB Assessment Not considered to be PBT or vPvB. tcichemicals.com
General Ecotoxicity No data available on the degradability of the substance. vigon.com

Ecotoxicological Investigations of this compound in Aquatic and Terrestrial Systems

Specific ecotoxicological data for this compound is limited, with many safety documents reporting that information on its effects on aquatic and terrestrial organisms is unknown or has not been thoroughly investigated. vigon.comaurochemicals.comknowde.com Standard filings often state that the substance consists of components of unknown hazards to the aquatic environment. vigon.com

However, a comprehensive study on the ecotoxicity of lactic acid and its alkyl esters, including butyl lactate (a closely related compound), provides valuable insights. nih.gov This research evaluated toxicity in the microalga Selenastrum capricornutum, the crustacean Daphnia magna, and fish species (Brachydanio rerio and Pimephales promelas). nih.gov The findings indicated that for fish and D. magna, alkyl lactates like methyl, ethyl, propyl, and to a lesser extent, butyl lactate, were slightly more toxic compared to baseline non-polar narcotic toxicity. nih.gov

Table 2: Ecotoxicity of Related Lactate Esters

CompoundOrganismEndpointResultSource
Methyl Lactate Daphnia magna48h EC50>100 mg/L nih.gov
Ethyl Lactate Daphnia magna48h EC50>100 mg/L nih.gov
Butyl Lactate Daphnia magna48h EC50320 mg/L nih.gov
Methyl Lactate Brachydanio rerio96h LC50>100 mg/L nih.gov
Ethyl Lactate Brachydanio rerio96h LC50320 mg/L nih.gov
Butyl Lactate Brachydanio rerio96h LC5075 mg/L nih.gov

EC50: The concentration of a substance that causes a specified effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

Research on this compound as a Component of Green and Sustainable Solvents

This compound possesses several properties that align with the principles of green and sustainable chemistry, primarily stemming from its derivation from natural precursors and its favorable environmental profile. While research specifically labeling it a "green solvent" is less common than for its simpler counterpart, butyl lactate, its applications and characteristics support its consideration as a component in sustainable formulations. alfa-chemistry.comchemimpex.com

Butyl lactate is well-regarded as an environmentally friendly solvent because it can be produced from the fermentation of renewable carbohydrates and is readily biodegradable. alfa-chemistry.com this compound, being a derivative, shares these origins. It is used as a solvent and carrier for active ingredients in pharmaceutical formulations and as a solvent in food-grade coatings. chemimpex.comconsolidated-chemical.com

Its utility as a solvent is based on its excellent solvency for a range of materials, low volatility, and high boiling point. chemicalbook.comchemimpex.com These properties can reduce volatile organic compound (VOC) emissions compared to more volatile traditional solvents. In cosmetics, it functions as an effective emollient and skin-conditioning agent that improves the texture and spreadability of products with a non-greasy finish. chemimpex.com Its use in flavoring and fragrances is also significant, owing to its pleasant, buttery odor profile. chemicalbook.comchemimpex.com The combination of its functional properties, origin from renewable resources, and ready biodegradability makes it an attractive ingredient for manufacturers aiming to develop more sustainable products. wiseguyreports.com

Table 3: Solvent-Relevant Properties of this compound

PropertyValue/DescriptionSignificance for Green Solvent ApplicationsSource(s)
Boiling Point 254 - 256 °CLow volatility reduces VOC emissions. chemimpex.com
Solubility in Water Slightly soluble/InsolubleAffects environmental mobility and application in aqueous vs. non-aqueous systems. chemicalbook.comnih.gov
Solubility in Organics Soluble in alcohol, propylene (B89431) glycol, oilsHigh solvency makes it a versatile solvent and carrier in various formulations. chemicalbook.comnih.gov
Origin Can be synthesized from lactic acid, butanol, and butyric acid, which are derivable from renewable resources.Potential to reduce reliance on fossil fuel-based feedstocks. bocsci.com
Biodegradability Considered readily biodegradable.Low environmental persistence and impact. nih.govwiseguyreports.com

Toxicological and Safety Assessment Research of Butyl Butyryllactate

In Vitro and In Vivo Toxicological Profiling

Toxicological data for butyl butyryllactate is primarily based on assessments rather than extensive direct testing for all endpoints.

Genotoxicity: There is a lack of readily available specific in vitro or in vivo genotoxicity studies for this compound. directpcw.comvigon.comeuropa.eu However, its safety has been evaluated by regulatory bodies based on its chemical structure and predicted metabolism.

Repeated Dose Toxicity: Information on repeated dose toxicity studies for this compound is not extensively detailed in publicly available literature. europa.eutcichemicals.com Regulatory assessments often rely on data from structurally related compounds to evaluate the potential for long-term toxicity.

Carcinogenicity: this compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety & Health Administration (OSHA). mu-intel.comaurochemicals.com

Reproductive and Developmental Toxicity: Specific studies on the reproductive and developmental toxicity of this compound are not widely available. tcichemicals.comchemicalbook.com

Acute Toxicity: Data on the acute oral, dermal, and inhalation toxicity of this compound is limited. vigon.comelan-chemical.com

Dermal and Ocular Irritation Studies

Studies and safety data sheets indicate that this compound can cause skin and eye irritation. directpcw.comtcichemicals.commu-intel.com

Dermal Irritation: this compound is classified as a skin irritant. directpcw.comtcichemicals.commu-intel.com It is reported to cause mild to moderate skin irritation. vigon.commu-intel.com A 4% solution, however, showed no irritation. thegoodscentscompany.com

Ocular Irritation: The compound is also classified as causing serious eye irritation. directpcw.comtcichemicals.comtcichemicals.com Direct contact with the eyes may lead to temporary irritation. vigon.com

The table below summarizes the irritation potential of this compound.

Endpoint Finding Classification
Dermal IrritationCauses skin irritation. directpcw.comtcichemicals.commu-intel.comSkin Irritant, Category 2
Ocular IrritationCauses serious eye irritation. directpcw.comtcichemicals.comtcichemicals.comEye Irritant, Category 2

Sensitization Potential and Allergic Response Investigations

The potential for this compound to cause skin sensitization has been a focus of safety assessments.

Skin Sensitization: While some sources state that no sensitizing effects are known, others advise caution. mu-intel.comadv-bio.com One study using a 4% solution found no sensitization. thegoodscentscompany.com However, the European Food Safety Authority (EFSA) considers all compounds in the same chemical group as this compound to be potential skin sensitizers. europa.eu

Respiratory Sensitization: There is limited data available regarding the respiratory sensitization potential of this compound. vigon.com Some sources suggest it may cause respiratory irritation. mu-intel.comchemicalbook.com

Allergic Response: Research into the broader allergic response to this compound is not extensively documented in the public domain. mdpi.com

Regulatory Science and Risk Assessment Methodologies for this compound (e.g., RIFM, JECFA, EFSA assessments)

Several international bodies have assessed the safety of this compound, primarily for its use in food and fragrances.

Research Institute for Fragrance Materials (RIFM): The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound for its use as a fragrance ingredient. sigmaaldrich.comresearchhub.comnih.gov The assessment, based on RIFM's comprehensive criteria covering various human health endpoints, concluded that this compound is safe for its intended use under current industry guidelines. sigmaaldrich.comresearchhub.com

Joint FAO/WHO Expert Committee on Food Additives (JECFA): In 2001, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound. nih.govinchem.orgwho.int JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." nih.govinchem.orgwho.int The committee assigned it JECFA number 935. nih.govfao.org

European Food Safety Authority (EFSA): The European Food Safety Authority (EFSA) evaluated this compound as part of a group of flavouring substances (Flavouring Group Evaluation 64). thegoodscentscompany.comperflavory.com In 2012, the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that this compound is safe for all animal species at the proposed use levels as a feed flavouring. europa.eu However, the panel also noted that all compounds in this group should be considered as irritants to the skin, eyes, and respiratory tract, and as skin sensitizers. europa.eu

The following table provides an overview of the regulatory assessments.

Regulatory Body Year of Evaluation Conclusion
RIFM2024Safe for use as a fragrance ingredient under specified conditions. sigmaaldrich.comsigmaaldrich.com
JECFA2001No safety concern at current levels of intake when used as a flavouring agent. nih.govinchem.orgwho.int
EFSA2012Safe for all animal species at proposed use levels as a feed flavouring; considered an irritant and skin sensitizer. europa.eu

Future Research Directions and Emerging Paradigms for Butyl Butyryllactate

Development of Novel and More Efficient Synthesis Routes with Improved Atom Economy

The traditional synthesis of butyl butyryllactate often involves multi-step chemical processes. One common method is a one-pot synthesis where n-butanol and lactic acid are first reacted in the presence of a strong acid catalyst like concentrated sulfuric acid to form butyl lactate (B86563). bocsci.comgoogle.com This intermediate is then acylated using butyric anhydride (B1165640) to yield the final product, this compound. bocsci.comgoogle.com While effective, this route requires catalysts that are difficult to recycle and can lead to waste generation during neutralization steps. bocsci.com

Future research is focused on developing greener and more efficient synthesis pathways with improved atom economy. Key areas of investigation include:

Enzymatic Synthesis: Biocatalysis represents a significant paradigm shift. The use of lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym-435), has been explored for the synthesis and kinetic resolution of lactate esters. google.com Enzymatic routes offer high selectivity under mild reaction conditions (lower temperature and pressure), potentially reducing energy consumption and the formation of unwanted byproducts. google.com This approach aligns with the principles of green chemistry by utilizing renewable catalysts and minimizing harsh chemical usage.

Process Intensification: Techniques like reactive distillation are being investigated to improve the efficiency of producing key precursors, such as butyric anhydride. mdpi.com Reactive distillation combines chemical reaction and product separation into a single unit, which can lead to reduced equipment costs, improved conversion rates by continuously removing products, and increased reaction rates. mdpi.com Applying similar principles to the direct synthesis of this compound could streamline production and reduce waste.

Alternative Feedstocks: Research into the use of bio-based feedstocks is crucial for improving the sustainability profile of this compound. Lactic acid is readily available from the fermentation of carbohydrates, and the development of bio-butanol provides a renewable alternative to petrochemically derived butanol.

Comparison of Synthesis Routes for this compound

ParameterConventional Chemical SynthesisEmerging Enzymatic Synthesis
CatalystConcentrated sulfuric acid bocsci.comLipase (e.g., Novozym-435) google.com
Reaction ConditionsHigh temperature (e.g., 90-100°C) bocsci.comgoogle.comMild temperature (e.g., 55°C) google.com
Key AdvantagesEstablished, high yield reported (approx. 74.6% total) bocsci.comHigh selectivity, catalyst is reusable, environmentally benign conditions google.com
Research FocusProcess optimization, waste reduction google.comEnzyme immobilization, solvent selection, process scale-up google.com
Atom Economy AspectRequires neutralization steps, potential for byproductsFewer side reactions, minimal catalyst waste

Exploration of Advanced Applications in Niche Chemical and Biotechnological Fields

While this compound is well-known as a flavoring agent with a buttery, creamy taste and as a fragrance ingredient, its physical and chemical properties make it a candidate for several advanced and niche applications. chemicalbook.comthegoodscentscompany.com

Advanced Coatings and Materials: Research has pointed towards the potential use of this compound in the formulation of specialized coatings. One study investigated its evolution in cookies during baking, but its inclusion in such research highlights its stability and interactions within a complex matrix. researchgate.net More directly, it has been detected as a degradation product of poly(butyl acrylate) (PBA) containing binders, suggesting its potential role or formation in the chemistry of polymer coatings and materials science. researchgate.net Future work could explore its use as a biodegradable plasticizer or a coalescing agent in eco-friendly paint and coating formulations.

Niche Consumer Products: The compound has been identified as an ingredient in e-liquids for electronic cigarettes. wur.nl As the composition of these products is highly specialized, the use of this compound represents a niche application where its flavor and solvent properties are specifically tailored. Further research in this area could focus on its stability and interactions with other e-liquid components during vaporization.

Pharmaceutical and Biotechnological Solvents: this compound is used as a solvent and carrier for active ingredients in some drug formulations. chemimpex.com Its diester structure provides a unique polarity that could be exploited for the solubilization of poorly water-soluble drug candidates. In biotechnology, its biocompatibility and origin from natural precursors (lactic acid, butyric acid) could make it a suitable solvent for specific enzymatic reactions or in formulations for delivering bioactive compounds.

Emerging and Niche Applications for this compound

FieldNiche ApplicationScientific Rationale / Research Direction
Material ScienceComponent in advanced/eco-friendly coatingsActs as a potential biodegradable plasticizer or solvent; research needed on its performance in paint films and its role in polymer degradation/stability. researchgate.net
Consumer ProductsFlavoring in e-liquidsProvides specific sensory profiles (buttery, creamy) in a non-food application; research focuses on thermal stability and aerosol chemistry. wur.nl
PharmaceuticalsSpecialized solvent for drug deliveryPotential to enhance the bioavailability of certain active pharmaceutical ingredients (APIs) due to its solvent properties and biocompatible nature. chemimpex.com
BiotechnologyGreen solvent for biocatalysisIts derivation from bio-based precursors could make it a suitable medium for specific enzymatic transformations where solvent polarity is critical.

Enhanced Analytical Strategies for Trace Analysis and High-Throughput Screening

The detection and quantification of this compound in various matrices, from food products to environmental samples, requires robust and sensitive analytical methods.

Advanced Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) is the predominant technique for the analysis of this compound. researchgate.netresearchgate.net Future research will likely focus on enhancing sensitivity and resolution through methods like multidimensional GC (GCxGC) for analyzing complex volatile profiles. The use of high-resolution mass spectrometry (HRMS) coupled with techniques like Direct Analysis in Real Time (DART) is also an emerging paradigm for rapid, direct analysis of samples with minimal preparation. mdpi.com

Trace Analysis: The need to detect trace levels of chemical compounds in consumer products and the environment is a significant driver for analytical method development. While specific trace-level regulations for this compound are not widely documented, the principles applied to other compounds, which may require quantification limits as low as 0.1 mg/kg, set a benchmark for future analytical requirements. researchgate.net To achieve this, analysts employ techniques like solid-phase microextraction (SPME) to pre-concentrate the analyte before GC-MS analysis. researchgate.netplos.org

High-Throughput Screening (HTS): In the context of safety and bioactivity screening for fragrance and flavor ingredients, HTS methods are invaluable. The BlueScreen™ HC assay, a mammalian cell-based method, has been utilized as a screening tool to assess the genotoxic potential of fragrance materials. researchgate.net While not specific to this compound, the application of such HTS assays to the broad class of fragrance ingredients indicates a research direction towards rapid and early-stage screening to prioritize substances for further testing. researchgate.net

Use as an Analytical Standard: An interesting niche application is the use of this compound as a surrogate or internal standard in the analysis of other compounds, such as in methods developed for dimethyl fumarate (B1241708) (DMF) in consumer products. researchgate.netresearchgate.net Its chemical properties and distinct chromatographic behavior make it a useful tool for quality control in analytical procedures. plos.org

Analytical Strategies for this compound

Technique / StrategyPrincipleApplication to this compound
GC-MSSeparates volatile compounds based on boiling point and polarity, followed by mass-based identification.Primary method for identification and quantification in food, water, and consumer products. researchgate.netresearchgate.net
HS-SPME-GC-MSPre-concentration of volatile analytes from the headspace of a sample onto a coated fiber before GC-MS analysis.Enhanced detection of trace amounts in complex samples like fish pond water and honeysuckle. researchgate.netplos.org
High-Throughput Screening (e.g., BlueScreen™ HC)Rapid, automated assays to test large numbers of substances for specific biological activity.Used as a screening tool for classes of materials that include fragrance ingredients to prioritize them for further assessment. researchgate.net
Use as a Surrogate StandardA known amount of a non-target compound is added to a sample to monitor the efficiency of the entire analytical process.Used as a control to ensure the reliability of analytical methods for other target molecules. researchgate.netresearchgate.net

Comprehensive Lifecycle Assessment and Sustainability Metrics for this compound Production and Use

A holistic understanding of the environmental impact of a chemical requires a comprehensive lifecycle assessment (LCA). For this compound, this involves evaluating its journey from raw material extraction to end-of-life. Growing awareness around sustainability is a major force driving industry transformation. marketresearchintellect.com

From Cradle to Gate: The production stage is a key focus. An LCA would compare the environmental footprint of the conventional petrochemical synthesis route versus emerging bio-based enzymatic routes. bocsci.comgoogle.com Key metrics would include global warming potential, energy consumption, and water usage. The choice of feedstock is critical; using renewable, bio-based sources like fermented lactic acid and bio-butanol can significantly lower the carbon footprint compared to fossil fuel-derived precursors. rusticaproject.eu

Use Phase and End-of-Life: The impact during the use phase depends on the application. Its use in rinse-off personal care products or as a food additive leads to its release into wastewater streams. bocsci.comchemimpex.com Therefore, its biodegradability and aquatic toxicity are important sustainability parameters. As an ester of naturally occurring acids, it is expected to be biodegradable, but comprehensive data is needed. The European Chemicals Agency (ECHA) maintains registration dossiers that include lifecycle information, forming a basis for such assessments. europa.eu

Circular Economy Paradigms: Future research could explore circular models for this compound. This might involve developing methods to recycle it from industrial streams or, more plausibly, ensuring its production from waste or by-product streams from other industries (e.g., using crude glycerol (B35011) or lignocellulosic biomass to produce the precursor alcohols and acids).

Lifecycle Stages and Sustainability Considerations for this compound

Lifecycle StageSustainability Metric / Research FocusEmerging Paradigm / Future Direction
Production (Cradle-to-Gate)Energy consumption, greenhouse gas emissions, catalyst and solvent waste.Shift from petrochemical to bio-based feedstocks; adoption of enzymatic synthesis and process intensification to minimize energy and waste. google.commdpi.com
Use PhaseBioaccumulation potential, ecotoxicity.Formulation into long-lasting or eco-friendly products (e.g., biodegradable coatings) to maximize utility and minimize environmental release. researchgate.net
End-of-LifeBiodegradability, impact on wastewater treatment.Conducting comprehensive studies on its degradation pathways in various environmental compartments to confirm a favorable environmental profile.
OverallTotal carbon footprint, circularity potential.Developing a full LCA to identify environmental hotspots and exploring circular economy models where production utilizes waste streams. marketresearchintellect.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for butyl butyryllactate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via esterification of butyryl lactate with butanol using acid catalysts (e.g., sulfuric acid). Optimization involves monitoring temperature (60–100°C), solvent selection (toluene or hexane for azeotropic water removal), and molar ratios (1:1.2–1:5 lactide:butanol). Yield improvements require GC-MS or HPLC to quantify intermediates and byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : Combine NMR (¹H/¹³C for ester group confirmation), FTIR (C=O stretch at 1740–1720 cm⁻¹), and LC-MS for purity assessment. Quantify residual solvents via gas chromatography with FID detection. Calibrate instruments using certified reference standards .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, inert gas purging) and validate protocols via interlaboratory studies. Use factorial design to test variable interactions (e.g., catalyst concentration vs. temperature) and report confidence intervals for yields .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on this compound’s stability in aqueous vs. non-aqueous environments?

  • Methodological Answer : Conduct accelerated stability studies under controlled pH (2–12) and temperature (25–60°C). Use Arrhenius modeling to predict degradation kinetics. Conflicting data often arise from hydrolysis sensitivity (ester bond cleavage) in aqueous media vs. oxidative stability in lipids. Pair HPLC with mass spectrometry to identify degradation products .

Q. How do computational models predict this compound’s interaction with biological membranes, and how can these be validated experimentally?

  • Methodological Answer : Apply molecular dynamics simulations (e.g., GROMACS) to model lipid bilayer interactions. Validate via fluorescence anisotropy (membrane fluidity assays) and SPR (binding affinity measurements). Discrepancies between in silico and in vitro data may stem from oversimplified force fields .

Q. What experimental designs are optimal for evaluating this compound’s role as a plasticizer in polymer blends?

  • Methodological Answer : Use response surface methodology (RSM) to optimize tensile strength, glass transition temperature (DSC), and migration resistance. Compare with conventional plasticizers (e.g., phthalates) via ASTM-compliant mechanical testing. Conflicting performance data may reflect polymer crystallinity or humidity effects during testing .

Q. How can researchers resolve contradictions in reported cytotoxicity thresholds for this compound?

  • Methodological Answer : Standardize assays (e.g., MTT vs. LDH release) across cell lines (e.g., HepG2 vs. Caco-2). Control for metabolic activity variations using isotopically labeled tracers. Meta-analyze existing data to identify confounding factors (e.g., solvent carriers like DMSO) .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for reconciling divergent toxicity data in this compound studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use sensitivity analysis to weigh outliers (e.g., extreme IC50 values). Publicly share raw datasets via repositories like Zenodo to enable re-evaluation .

Q. How should researchers design multi-omics studies to explore this compound’s metabolic fate in vivo?

  • Methodological Answer : Integrate metabolomics (LC-QTOF-MS) with transcriptomics (RNA-seq) in model organisms (e.g., zebrafish). Use pathway enrichment tools (KEGG, Reactome) to map metabolite interactions. Validate findings via isotope-labeled dosing and tissue-specific flux analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.